N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features a pyrazolopyridine core, which is known for its diverse biological activities and potential therapeutic applications. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common approach involves the formation of the pyrazolopyridine core through cyclization reactions, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their diverse biological activities, these compounds also feature a heterocyclic core similar to pyrazolopyridines.
Uniqueness
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct biological properties and potential therapeutic applications. Its combination of a pyrazolopyridine core with a chloropyrazole moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H21ClN6O |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[[4-(4-chloropyrazol-1-yl)phenyl]methyl]-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21ClN6O/c1-4-27-20-19(14(3)26-27)18(9-13(2)25-20)21(29)23-10-15-5-7-17(8-6-15)28-12-16(22)11-24-28/h5-9,11-12H,4,10H2,1-3H3,(H,23,29) |
InChI Key |
MJPLXIIASJKYPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NCC3=CC=C(C=C3)N4C=C(C=N4)Cl)C |
Origin of Product |
United States |
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